molecular formula C8H3BrClF B1384621 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene CAS No. 2227272-53-7

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene

Cat. No.: B1384621
CAS No.: 2227272-53-7
M. Wt: 233.46 g/mol
InChI Key: GWDBFTHIYSHYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene is an organic compound with the molecular formula C8H3BrClF. This compound is characterized by the presence of a bromoethynyl group attached to a benzene ring substituted with chlorine and fluorine atoms. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene typically involves the bromination of ethynylbenzene derivatives. One common method includes the reaction of 1-chloro-3-fluorobenzene with ethynylmagnesium bromide, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Cycloaddition: Reactions are typically carried out in the presence of Lewis acids such as aluminum chloride or boron trifluoride.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Scientific Research Applications

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene involves its interaction with molecular targets through its reactive bromoethynyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound’s effects are mediated through pathways involving electrophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene is unique due to the combination of its bromoethynyl, chlorine, and fluorine substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for specialized applications in chemical synthesis and research.

Properties

IUPAC Name

2-(2-bromoethynyl)-1-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBFTHIYSHYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene
Reactant of Route 3
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene
Reactant of Route 4
Reactant of Route 4
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene
Reactant of Route 5
Reactant of Route 5
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene
Reactant of Route 6
Reactant of Route 6
2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.